![molecular formula C25H22N4O2 B4537025 N-[4-(acetylamino)phenyl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4537025.png)
N-[4-(acetylamino)phenyl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Description
Synthesis Analysis
The synthesis of similar quinoline derivatives often involves multiple steps, including the formation of key intermediates such as 7-[1-aza-2-(dimethylamino)vinyl]-4-methylquinolin-2(1H)-one, as observed in the synthesis of related compounds (Zhang et al., 2003). The general strategy may involve nucleophilic substitution reactions, condensation, and cyclization steps, tailored to introduce the specific functional groups present in N-[4-(acetylamino)phenyl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide.
Molecular Structure Analysis
Molecular structure analysis, including spectral analysis (FT-IR, 1H NMR, 13C NMR, UV-visible) and quantum chemical studies, plays a crucial role in confirming the structure of synthesized compounds. For instance, a related study provided insights into molecular geometry, NBO, NLO, chemical reactivity, and thermodynamic properties through DFT calculations (Fatma et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical behavior of quinoline derivatives can be influenced by their functional groups. For example, reactions involving dimethylaminomethylene intermediates have been explored for the synthesis of pyridine and quinoline carboxamides, highlighting the versatility and reactivity of these compounds (Mosti et al., 1985).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, can be characterized through various techniques. Polymorphic modifications, for instance, have been identified for certain carboxamides, indicating strong diuretic properties and potential as hypertension remedies (Shishkina et al., 2018).
Chemical Properties Analysis
Chemical properties, such as stability, reactivity, and interaction with biological targets, are essential for understanding the potential applications of quinoline derivatives. Studies on compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have demonstrated selective inhibition of histone deacetylases, suggesting a pathway for anticancer activity (Zhou et al., 2008).
properties
IUPAC Name |
N-(4-acetamidophenyl)-6,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-15-12-16(2)24-21(13-15)22(14-23(29-24)18-8-10-26-11-9-18)25(31)28-20-6-4-19(5-7-20)27-17(3)30/h4-14H,1-3H3,(H,27,30)(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCVPOOZLXISCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-6,8-dimethyl-2-(pyridin-4-yl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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